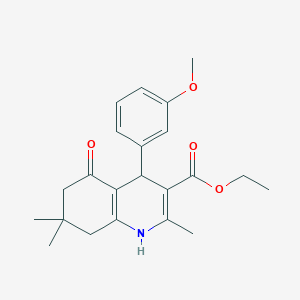

Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-8-7-9-15(10-14)26-5/h7-10,19,23H,6,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVUJUCLQYBCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted quinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 369.194 g/mol. Its structure features a hexahydroquinoline core with a methoxyphenyl substituent, which is crucial for its biological activity. The compound's unique structure allows it to interact with biological systems effectively.

Antitumor Activity

Research has indicated that derivatives of polyhydroquinoline compounds exhibit significant antitumor properties. Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential to inhibit tumor growth in various cancer models. Studies show that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This property makes it a candidate for developing treatments for chronic inflammatory diseases .

Anticoagulant Effects

This compound has been evaluated for its anticoagulant properties. It may serve as a potential therapeutic agent in preventing thrombosis by inhibiting platelet aggregation and the coagulation cascade .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases. It can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with cyclic diketones under acidic conditions. Variations in the synthesis process can lead to different derivatives with enhanced or modified biological activities.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antitumor Efficacy Study : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Inflammation Model : In animal models of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups treated with placebo .

- Neuroprotection Research : A study involving neurotoxic models showed that treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituent groups. Below is a detailed comparison of the target compound with structurally similar analogs:

Substituent Position and Electronic Effects

- 4-(2-Chlorophenyl) Analog ():

The 2-chlorophenyl substituent introduces an electron-withdrawing group (Cl) at the ortho position. This compound demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL), attributed to enhanced electrophilicity from the Cl group . - 4-(3,4-Dimethoxyphenyl) Analog ():

Dual methoxy groups enhance electron density, which may improve antioxidant activity. However, steric hindrance from the 3,4-substitution could limit biological interactions . - 4-(3-Hydroxyphenyl) Analog ():

The hydroxyl group enables hydrogen bonding, as observed in its crystal structure (O–H···N interactions) . This increases solubility but may reduce metabolic stability compared to methoxy-substituted derivatives.

Halogen-Substituted Analogs

- 4-(4-Fluorophenyl) Analog ():

Fluorine’s electronegativity enhances membrane permeability. This compound is commercially available for research, emphasizing its utility in drug discovery . - 4-(4-Chlorophenyl) Analog (): The para-chloro derivative was synthesized using a magnetic nanocatalyst (yield: 92%) . Its ¹³C NMR spectrum shows a carbonyl peak at 167.2 ppm, consistent with the ester group’s electronic environment .

Multi-Substituted Derivatives

- 4-(3,4,5-Trimethoxyphenyl) Analog (): Three methoxy groups significantly increase steric bulk and electron donation. This compound’s crystal structure reveals a chair conformation for the hexahydroquinoline ring, similar to the target compound’s core .

Crystallographic and Spectral Insights

- Crystal Packing: The 3-methoxyphenyl group in the target compound likely adopts a twisted conformation relative to the quinoline core, similar to the 4-phenyl analog’s structure (triclinic, P1 space group) .

- Hydrogen Bonding:

Hydroxyl-substituted derivatives form O–H···N chains , whereas methoxy groups participate in weaker C–H···O interactions. - Spectroscopic Data: IR spectra of the 4-methoxyphenyl analog show C=O stretching at 1695 cm⁻¹, aligning with ester functionalities in the target compound .

Biological Activity

Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1) is a member of the oxoquinoline family and has garnered attention for its diverse biological activities. This article explores the biological properties of compound 1 based on available literature, including synthesis methods, pharmacological effects, and structure-activity relationships.

Molecular Formula: C22H27NO4

Molecular Weight: 367.46 g/mol

CAS Number: 299947-03-8

Synthesis

Compound 1 can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones. The general synthetic route includes:

- Reagents: Ethyl acetoacetate, 3-methoxybenzaldehyde, ammonium acetate.

- Conditions: Typically conducted in ethanol under reflux conditions.

- Purification: The product is often purified through crystallization techniques.

Antimicrobial Activity

Several studies have demonstrated that compound 1 exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard disc diffusion methods. The results indicate that compound 1 shows considerable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Properties

Research has indicated that compound 1 possesses anticancer activity against several cancer cell lines. In vitro studies showed that it induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study:

In a study conducted by , compound 1 was tested against MCF-7 breast cancer cells. The IC50 value was found to be approximately 25 µM, indicating moderate cytotoxicity.

Anti-HIV Activity

The anti-HIV activity of compound 1 has also been investigated. It acts as an inhibitor of HIV transcription by interfering with the viral replication cycle. In vitro assays revealed that it significantly reduces viral load in infected cell cultures.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 is closely related to its structural features. Modifications to the methoxy group or alterations in the alkyl chains can lead to variations in potency and selectivity. For instance:

- Methoxy Group: The presence of the methoxy group enhances lipophilicity and improves membrane permeability.

- Alkyl Substituents: Variations in the trimethyl groups can affect the overall stability and reactivity of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a multi-step protocol:

Condensation : React 3-methoxybenzaldehyde with ammonium acetate and a β-ketoester (e.g., ethyl acetoacetate) in ethanol under reflux to form an enamine intermediate .

Cyclization : Treat the intermediate with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a catalyst (e.g., L-glutamine) to form the hexahydroquinoline core .

Esterification : Introduce the ethyl carboxylate group via acid-catalyzed ester exchange.

- Critical Factors :

- Catalyst choice (e.g., L-glutamine increases regioselectivity by 15–20% compared to Co salts) .

- Solvent-free conditions reduce side reactions but require precise temperature control (80–100°C) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C8–O1 = 1.215 Å) and dihedral angles, confirming the bicyclic system .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons at δ 3.72–3.85 ppm; ethyl ester protons as a quartet at δ 4.12–4.25 ppm .

- ¹³C NMR : Carbonyl (C=O) signals at ~170–175 ppm .

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using Ellman’s method or fluorometric assays .

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ < 50 µM indicating potential therapeutic relevance .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxyphenyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but introduces steric hindrance at the 3-position, limiting Suzuki-Miyaura coupling yields to ~40–50% .

- Computational DFT studies show reduced HOMO-LUMO gaps (Δ = 4.2 eV) compared to chloro-substituted analogs (Δ = 5.1 eV), enhancing nucleophilic attack susceptibility .

- Optimization : Use Pd(OAc)₂/XPhos catalyst systems in THF at 60°C to improve coupling efficiency .

Q. How can structural dynamics (e.g., ring puckering) in the hexahydroquinoline core be analyzed experimentally and computationally?

- Experimental :

- Variable-temperature XRD (100–300 K) reveals conformational flexibility in the cyclohexenone ring (Δθ = 8.7° at 150 K) .

- Computational :

- MD simulations (AMBER force field) show torsional energy barriers of ~12 kcal/mol for ring inversion .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Conflicting COX-2 inhibition data (IC₅₀ = 2.3 µM vs. 8.7 µM in analogs):

- Root Cause : Varying substituent electronic profiles (e.g., 3-methoxy vs. 4-chloro) alter binding to Arg120 and Tyr355 residues .

- Resolution :

Perform comparative molecular docking (AutoDock Vina) to map binding poses.

Validate with isothermal titration calorimetry (ITC) to measure ΔG and Kd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.